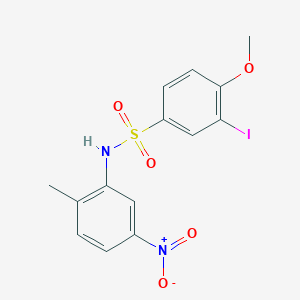
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide
Vue d'ensemble
Description
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide, also known as PFT-μ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53 family of tumor suppressor proteins, which play a key role in regulating cell growth and preventing the development of cancer.
Mécanisme D'action
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ binds to the hydrophobic pocket of the p53 family of tumor suppressor proteins, preventing their interaction with the transcriptional co-activator p300/CBP. This results in the inhibition of the transcriptional activity of these proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ inhibits the transcriptional activity of the p53 family of tumor suppressor proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. Physiologically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ induces apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its high potency and specificity for the p53 family of tumor suppressor proteins. This allows for precise targeting of these proteins in cancer cells, without affecting normal cells. However, one limitation of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ. One direction is the development of new analogs of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ that have improved solubility and potency. Another direction is the investigation of the potential use of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in combination with other cancer therapies, such as immunotherapy. Additionally, the study of the role of the p53 family of tumor suppressor proteins in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ.
Applications De Recherche Scientifique
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the p53 family of tumor suppressor proteins by 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to induce apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-11-14-7-4-8-21-14)13-9-17-15(18-10-13)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQJKVUXIGEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4190470.png)
![N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide](/img/structure/B4190472.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B4190474.png)


![3-dibenzo[b,d]furan-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4190486.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4190487.png)
![4-amino-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4190510.png)
![N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4190517.png)
![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)
![4-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190537.png)

![5-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-hydroxybenzoic acid](/img/structure/B4190560.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)